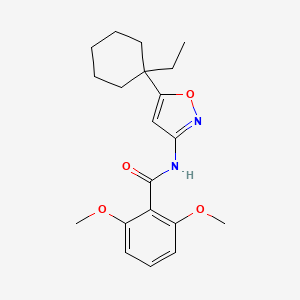
N-(5-(1-Ethylcyclohexyl)isoxazol-3-yl)-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(1-Ethylcyclohexyl)isoxazol-3-yl)-2,6-dimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core substituted with an oxazole ring and an ethylcyclohexyl group, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1-Ethylcyclohexyl)isoxazol-3-yl)-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethylcyclohexyl Group: This step often involves alkylation reactions using ethylcyclohexyl halides.
Attachment of the Benzamide Core: This is usually done through amide bond formation, using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(1-Ethylcyclohexyl)isoxazol-3-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(5-(1-Ethylcyclohexyl)isoxazol-3-yl)-2,6-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-(1-Ethylcyclohexyl)isoxazol-3-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[5-(1-Methylcyclohexyl)-1,2-oxazol-3-yl]-2,6-dimethoxybenzamide
- N-[5-(1-Propylcyclohexyl)-1,2-oxazol-3-yl]-2,6-dimethoxybenzamide
Uniqueness
N-(5-(1-Ethylcyclohexyl)isoxazol-3-yl)-2,6-dimethoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.
Propriétés
Numéro CAS |
82558-52-9 |
|---|---|
Formule moléculaire |
C20H26N2O4 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
N-[5-(1-ethylcyclohexyl)-1,2-oxazol-3-yl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C20H26N2O4/c1-4-20(11-6-5-7-12-20)16-13-17(22-26-16)21-19(23)18-14(24-2)9-8-10-15(18)25-3/h8-10,13H,4-7,11-12H2,1-3H3,(H,21,22,23) |
Clé InChI |
KXFBNQKWIRQDEX-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCCC1)C2=CC(=NO2)NC(=O)C3=C(C=CC=C3OC)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
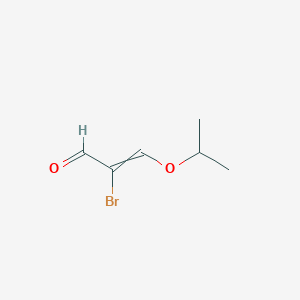
![Methyl 3-amino-5-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B8667055.png)
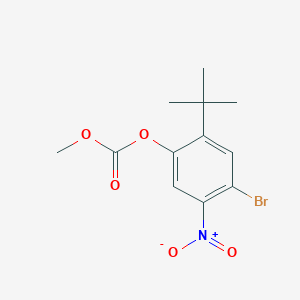
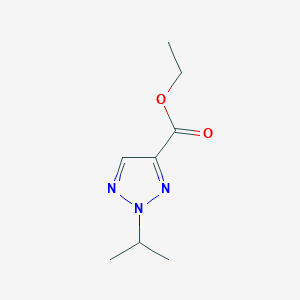
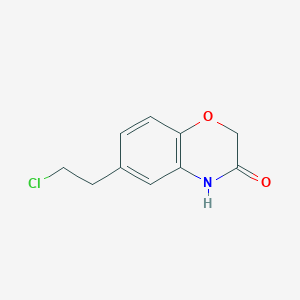
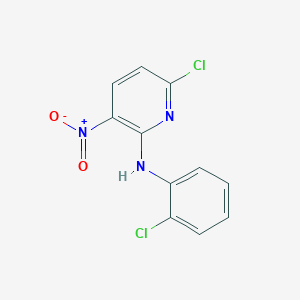
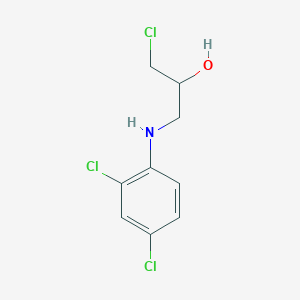


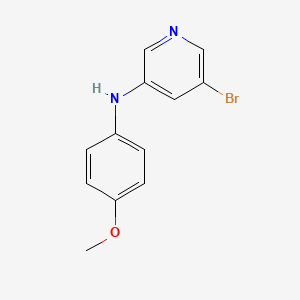
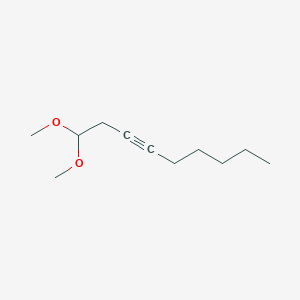

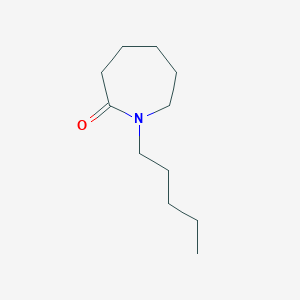
![3-(4-Aminophenyl)-7-bromothieno[3,2-c]pyridin-4-amine](/img/structure/B8667153.png)
